1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
説明
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-16(5-6-22-24)13-7-12(9-20-11-13)10-21-18(25)23-15-8-14(19)3-4-17(15)26-2/h3-9,11H,10H2,1-2H3,(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYWRXNERWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds containing pyrazole and urea moieties often exhibit their biological activities through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation. The presence of the 5-chloro-2-methoxyphenyl and pyridinyl groups may enhance the binding affinity to target proteins, thereby modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives, which are structurally similar to our compound. For instance:
- A review by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- In another study, compounds with similar structural motifs demonstrated inhibition of lung cancer cell lines (A549) with IC50 values as low as 26 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented:
- Aminopyrazole derivatives have shown promising results in inhibiting inflammatory pathways, with specific compounds demonstrating selective inhibition against cyclooxygenase enzymes, which are critical in inflammation processes .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity observed |
| Wei et al. | A549 | 26.00 | Effective against lung cancer |
| Xia et al. | NCI-H460 | 0.95 | Induced autophagy without apoptosis |
Q & A
Q. What are the standard synthetic routes for preparing this urea derivative?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Preparation of the pyrazole-pyridine intermediate through Suzuki-Miyaura coupling between 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylboronic acid and a halogenated precursor under Pd catalysis .
- Step 2 : Functionalization of the pyridine nitrogen with a methylene bridge using reductive amination or alkylation .
- Step 3 : Urea bond formation via reaction of an isocyanate intermediate with 5-chloro-2-methoxyaniline under anhydrous conditions (e.g., using triethylamine in DMSO at 60–80°C) . Yield optimization requires purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent connectivity and urea bond formation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C–H vibrations .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What biological targets are commonly associated with similar urea derivatives?
Urea derivatives often target:
- Kinases (e.g., MAPK, EGFR) due to hydrogen bonding with ATP-binding pockets.
- GPCRs (e.g., serotonin receptors) via interactions with transmembrane domains .
- Enzymes like carbonic anhydrase or histone deacetylases (HDACs), where the urea moiety acts as a zinc-binding group .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the pyrazole-pyridine-urea scaffold?
Strategies include:
- Catalyst screening : Use Pd(PPh₃)₄ for coupling reactions to reduce byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea bond formation .
- Temperature control : Maintain 60–80°C during isocyanate reactions to prevent decomposition.
- Protecting groups : Temporarily block reactive sites (e.g., pyrazole NH) with tert-butoxycarbonyl (Boc) groups .
Q. How to resolve contradictions in biological activity data across different assays?
Contradictions may arise from:
- Assay conditions (e.g., pH, redox environment). Validate using orthogonal assays (e.g., SPR vs. cellular viability) .
- Compound stability : Perform stability studies in assay buffers (e.g., HPLC monitoring over 24 hours).
- Structural analogs : Compare activity with derivatives lacking the methoxyphenyl or pyrazole groups to isolate pharmacophores .
Q. What computational methods are effective for predicting the compound’s molecular targets?
Use:
- Molecular docking (AutoDock Vina, Glide) to screen against kinase or GPCR libraries .
- Molecular dynamics (MD) simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns).
- Pharmacophore modeling to identify critical interaction motifs (e.g., urea H-bond donors) .
Q. How do substituent variations on the pyrazole or methoxyphenyl groups affect bioactivity?
SAR studies reveal:
- Pyrazole N-methylation : Enhances metabolic stability but may reduce binding affinity for sterically constrained targets .
- Methoxy position : Para-substitution on the phenyl ring improves solubility but ortho-substitution (as in this compound) increases membrane permeability .
- Chloro substituent : Electron-withdrawing groups like Cl enhance target affinity by modulating π-π stacking .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes above 150°C; store at –20°C in amber vials .
- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic conditions (e.g., t₁/₂ < 24 hours at pH 2) .
- Light sensitivity : Protect from UV exposure to prevent photooxidation of the urea moiety .
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